molecular formula C12H19N3O2S B4153313 N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide

N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide

Cat. No.: B4153313
M. Wt: 269.37 g/mol
InChI Key: PPFDYGCPZJMAMV-UHFFFAOYSA-N
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Description

N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions One common method involves the reaction of a substituted hydrazine with a carbon disulfide derivative, followed by cyclization to form the thiadiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to disrupt cellular processes.

    Medicine: It is being investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide involves its interaction with specific molecular targets and pathways. For example, in cancer cells, the compound may inhibit key enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
  • **N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide

Uniqueness

N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the thiadiazole ring with the tetrahydro-2-furancarboxamide moiety allows for versatile applications and interactions with various molecular targets.

Properties

IUPAC Name

N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-3-5-8(2)11-14-15-12(18-11)13-10(16)9-6-4-7-17-9/h8-9H,3-7H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFDYGCPZJMAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
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N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
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N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
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N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
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N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
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N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide

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